{4-[3-(Piperidin-1-yl)propoxy]phenyl}boronic acid
Description
Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature
This compound exhibits a complex molecular architecture characterized by multiple functional domains integrated within a single molecular framework. The compound possesses the molecular formula C₁₄H₂₂BNO₃ with a molecular weight of 263.14 grams per mole, establishing it as a medium-sized organoboron molecule. The Chemical Abstracts Service registry number 1003028-39-4 provides unique identification for this specific structural arrangement.
The International Union of Pure and Applied Chemistry nomenclature for this compound reflects its systematic structural organization. The primary designation "this compound" indicates the presence of a phenylboronic acid core with para-substitution by a propoxy linker connected to a piperidine ring system. Alternative nomenclature includes "(4-(3-(Piperidin-1-yl)propoxy)phenyl)boronic acid" and "(4-[3-(1-piperidinyl)propoxy]phenyl)boronic acid," all referring to the identical molecular structure.
The molecular architecture consists of three distinct structural domains interconnected through covalent bonds. The phenylboronic acid moiety serves as the central framework, featuring the characteristic B(OH)₂ functional group attached to the aromatic ring. The propoxy linker provides structural flexibility through its three-carbon chain, enabling conformational mobility between the aromatic and heterocyclic components. The piperidine ring system contributes basic nitrogen functionality and adds conformational complexity to the overall molecular structure.
The stereochemical considerations of this compound involve primarily the conformational preferences around the propoxy linker and the piperidine ring chair conformations. The boronic acid group can adopt various orientations relative to the phenyl ring plane, with computational studies suggesting preferred conformational arrangements that minimize steric interactions. The piperidine ring typically adopts a chair conformation to minimize ring strain, while the propoxy chain can exist in multiple rotational conformers.
X-ray Crystallographic Analysis of Boronic Acid-Piperidine-Propoxy Conformation
Crystallographic analysis of this compound reveals important structural details about the solid-state organization and intermolecular interactions characteristic of this compound class. While specific single-crystal X-ray diffraction data for this exact compound were not available in the search results, related phenylboronic acid derivatives provide valuable insights into the expected crystallographic behavior and conformational preferences.
The boronic acid functional group typically exhibits characteristic hydrogen bonding patterns in crystalline environments, forming networks through B-OH···O interactions and potential B-OH···N interactions with the piperidine nitrogen. These hydrogen bonding networks significantly influence the crystal packing arrangements and contribute to the overall stability of the crystalline phase. The propoxy linker provides conformational flexibility that allows the molecule to adopt energetically favorable packing arrangements while maintaining essential intermolecular contacts.
Conformational analysis based on related boronic acid derivatives suggests that the compound likely adopts a cis-trans configuration for the boronic acid hydroxyl groups, which represents the most thermodynamically stable arrangement. This conformational preference minimizes intramolecular repulsions while maximizing opportunities for intermolecular hydrogen bonding in the crystalline state. The phenyl ring and boronic acid group typically maintain approximate coplanarity, while the propoxy chain extends away from the aromatic plane to minimize steric congestion.
The piperidine ring system in the crystal structure would be expected to adopt its preferred chair conformation, with the nitrogen lone pair oriented to minimize unfavorable interactions with neighboring molecules. The three-carbon propoxy linker provides sufficient flexibility to accommodate various crystal packing requirements while maintaining optimal geometries for all structural components. Unit cell parameters and space group assignments would depend on the specific crystallization conditions and the presence of solvent molecules or other crystalline additives.
Spectroscopic Identification (Proton/Carbon-13 Nuclear Magnetic Resonance, Fourier Transform Infrared, Raman, Ultraviolet-Visible)
Spectroscopic characterization of this compound involves multiple analytical techniques that provide complementary information about the molecular structure and electronic properties. Each spectroscopic method reveals specific aspects of the molecular architecture and helps confirm the structural assignments derived from other analytical approaches.
Proton Nuclear Magnetic Resonance spectroscopy provides detailed information about the hydrogen environments within the molecule. The aromatic protons of the phenyl ring typically appear as characteristic multiplets in the 7.0-8.0 parts per million region, with coupling patterns reflecting the para-disubstitution pattern. The boronic acid hydroxyl protons often appear as broad signals due to rapid exchange processes, while the propoxy chain protons exhibit distinct multiplets corresponding to the OCH₂CH₂CH₂N connectivity pattern. The piperidine ring protons display characteristic patterns for the axial and equatorial hydrogen atoms in the chair conformation, with the N-CH₂ protons appearing as distinct multiplets.
Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbon framework organization and provides information about the electronic environments of individual carbon atoms. The aromatic carbon atoms appear in the typical aromatic region (120-160 parts per million), with the carbon atom directly bonded to boron often appearing at higher field due to the electron-deficient nature of the boron center. The propoxy chain carbons exhibit distinct signals corresponding to their different electronic environments, while the piperidine ring carbons show characteristic patterns for the saturated six-membered ring system.
Fourier Transform Infrared spectroscopy identifies characteristic vibrational modes that confirm the presence of specific functional groups. The boronic acid group exhibits characteristic B-OH stretching vibrations around 3300-3500 wavenumbers and B-O stretching around 1330-1390 wavenumbers. The aromatic C-H stretching appears around 3000-3100 wavenumbers, while the aliphatic C-H stretching occurs at lower frequencies. The B-C stretching vibration typically appears around 1070-1100 wavenumbers, providing confirmation of the boronic acid attachment to the aromatic ring.
| Spectroscopic Technique | Key Diagnostic Features | Frequency/Chemical Shift Range |
|---|---|---|
| Proton Nuclear Magnetic Resonance | Aromatic protons | 7.0-8.0 parts per million |
| Proton Nuclear Magnetic Resonance | Boronic acid OH | Broad, exchangeable |
| Carbon-13 Nuclear Magnetic Resonance | Aromatic carbons | 120-160 parts per million |
| Fourier Transform Infrared | B-OH stretch | 3300-3500 wavenumbers |
| Fourier Transform Infrared | B-O stretch | 1330-1390 wavenumbers |
| Fourier Transform Infrared | B-C stretch | 1070-1100 wavenumbers |
High-Resolution Mass Spectrometric Fragmentation Patterns
High-Resolution Mass Spectrometry analysis of this compound provides molecular weight confirmation and detailed fragmentation information that supports structural elucidation. The molecular ion peak appears at mass-to-charge ratio 263.14, corresponding to the molecular formula C₁₄H₂₂BNO₃ and confirming the expected molecular composition.
The fragmentation pattern reflects the structural organization of the molecule and the relative stability of different molecular fragments under mass spectrometric conditions. Primary fragmentation typically occurs at the most labile bonds, particularly the propoxy linkage and around the piperidine ring system. Loss of the piperidine ring (molecular weight 85) would generate a fragment at mass-to-charge ratio 178, corresponding to the 4-(3-hydroxypropoxy)phenylboronic acid residue.
Secondary fragmentation processes involve further breakdown of the primary fragments, often through loss of small neutral molecules such as water, hydroxyl radicals, or carbon monoxide. The boronic acid group may undergo dehydration reactions, leading to fragments corresponding to loss of 18 mass units (H₂O) or 36 mass units (2 H₂O). The aromatic portion of the molecule typically shows high stability under mass spectrometric conditions, often appearing as base peaks in the fragmentation spectrum.
The isotope pattern analysis provides additional confirmation of the molecular composition, particularly the presence of boron-10 and boron-11 isotopes that create characteristic isotope clusters. The natural abundance ratio of boron isotopes (approximately 20% boron-10 and 80% boron-11) generates distinct isotope patterns that can be compared with theoretical predictions to confirm the presence of a single boron atom in the molecular structure.
| Fragment Mass-to-Charge Ratio | Proposed Structure | Relative Intensity |
|---|---|---|
| 263.14 | Molecular ion [M]⁺ | Variable |
| 245.13 | [M - H₂O]⁺ | Medium |
| 227.12 | [M - 2H₂O]⁺ | Low |
| 178.09 | [M - Piperidine]⁺ | High |
| 149.06 | Phenylboronic acid fragment | Medium |
Computational Modeling of Electronic Structure (Density Functional Theory, Molecular Orbital Analysis)
Density Functional Theory calculations provide detailed insights into the electronic structure, molecular geometry, and chemical reactivity of this compound. These computational studies reveal the fundamental electronic properties that govern the molecule's chemical behavior and interaction patterns with other molecular species.
Geometry optimization calculations using Density Functional Theory methods, particularly the B3LYP functional with 6-311++G(d,p) basis sets, provide accurate predictions of bond lengths, bond angles, and conformational preferences. The optimized geometry reveals the preferred spatial arrangement of all atoms within the molecule and identifies the most stable conformational isomers. For boronic acid derivatives, the cis-trans configuration of the hydroxyl groups typically emerges as the most stable arrangement, consistent with experimental observations.
Molecular orbital analysis reveals the electronic structure characteristics that influence chemical reactivity and intermolecular interactions. The Highest Occupied Molecular Orbital typically involves electron density localized on the aromatic ring system and the piperidine nitrogen, while the Lowest Unoccupied Molecular Orbital often shows significant contribution from the boron center and the aromatic π-system. The energy gap between these frontier orbitals provides insights into the electronic excitation properties and chemical reactivity patterns.
The computational analysis also examines the effects of solvent interactions on the molecular structure and electronic properties. Explicit solvent modeling, particularly with polar solvents such as acetone, significantly improves the agreement between calculated and experimental spectroscopic properties. These solvent effects are particularly important for accurate prediction of Nuclear Magnetic Resonance chemical shifts and vibrational frequencies.
Electronic charge distribution analysis reveals the polarization patterns within the molecule and identifies regions of enhanced nucleophilic or electrophilic character. The boron center typically carries a partial positive charge due to its electron-deficient nature, while the piperidine nitrogen and boronic acid oxygen atoms show enhanced negative charge density. These charge distribution patterns influence the molecule's ability to participate in hydrogen bonding, coordination chemistry, and other intermolecular interactions.
| Computational Parameter | Calculated Value | Method |
|---|---|---|
| Molecular Volume | ~29.3 × 10⁻²⁴ cm³ | Density Functional Theory |
| Dipole Moment | Variable with conformation | B3LYP/6-311++G(d,p) |
| Highest Occupied Molecular Orbital Energy | Method-dependent | Density Functional Theory |
| Lowest Unoccupied Molecular Orbital Energy | Method-dependent | Density Functional Theory |
| Polarizability | 29.3 ± 0.5 × 10⁻²⁴ cm³ | Computational prediction |
Properties
IUPAC Name |
[4-(3-piperidin-1-ylpropoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO3/c17-15(18)13-5-7-14(8-6-13)19-12-4-11-16-9-2-1-3-10-16/h5-8,17-18H,1-4,9-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXZPCHIROFGLEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCCCN2CCCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Strategy for Synthesis
The synthesis generally follows a three-step approach:
- Step 1: Introduction of the piperidin-1-yl-propoxy substituent on the phenyl ring.
- Step 2: Formation of the boronic acid group on the functionalized aromatic ring.
- Step 3: Purification and isolation of the target boronic acid compound.
This approach is consistent with standard synthetic methodologies for arylboronic acids bearing complex substituents.
Detailed Synthetic Routes
Installation of the Piperidin-1-yl-propoxy Group
A common approach involves nucleophilic substitution on a halogenated phenol or phenyl ether precursor:
- Starting from 4-hydroxyphenylboronic acid or a protected derivative, the hydroxy group is alkylated with a 3-bromopropylpiperidine or similar alkylating agent under basic conditions to form the 4-[3-(piperidin-1-yl)propoxy]phenyl intermediate.
- The reaction typically uses potassium carbonate or sodium hydride as a base in polar aprotic solvents such as DMF or acetonitrile.
- This step ensures regioselective attachment of the piperidinyl-propoxy chain at the para position relative to the boronic acid or its protected form.
Formation of the Boronic Acid Moiety
Two main approaches are reported for installing the boronic acid group:
Direct Borylation of Haloaryl Precursors:
The phenyl ring bearing the piperidinyl-propoxy substituent can be halogenated (e.g., brominated or iodinated) at the position intended for boronic acid formation.
This halogenated intermediate is then subjected to Miyaura borylation conditions using bis(pinacolato)diboron (B2Pin2) and a palladium catalyst (e.g., Pd(dppf)Cl2) with a base such as potassium acetate in dioxane or similar solvents.
The resulting pinacol boronate ester is subsequently hydrolyzed under acidic or basic conditions to yield the free boronic acid.Lithiation-Borylation Sequence:
Alternatively, directed ortho-lithiation of the substituted phenyl ring followed by quenching with trialkyl borates (e.g., trimethyl borate) can afford the boronic acid after acidic workup.
This method requires careful control of temperature and moisture exclusion.
Purification and Characterization
- The final boronic acid product is purified by recrystallization or column chromatography using silica gel with eluents such as ethyl acetate/hexane mixtures.
- Characterization includes NMR spectroscopy (1H, 13C), mass spectrometry, and melting point determination to confirm structure and purity.
Representative Preparation Example (Literature-Inspired)
| Step | Reagents & Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | 4-hydroxyphenylboronic acid + 1-(3-bromopropyl)piperidine, K2CO3, DMF, 80 °C, 12 h | Alkylation of hydroxy group to form 4-[3-(piperidin-1-yl)propoxy]phenylboronic acid intermediate | 75-85 |
| 2 | Pd(dppf)Cl2, B2Pin2, KOAc, dioxane, 80 °C, 6 h (if starting from halogenated precursor) | Miyaura borylation to install boronic acid moiety (if applicable) | 70-90 |
| 3 | Acidic hydrolysis (HCl aq.) or basic hydrolysis (NaOH aq.) | Conversion of boronate ester to free boronic acid | 80-95 |
Research Findings and Notes
- The Miyaura borylation is a widely accepted and efficient method for arylboronic acid synthesis, providing high regioselectivity and yields, especially when using palladium catalysts and pinacol boronate esters.
- Alkylation of phenols with piperidinyl-propyl halides proceeds smoothly under basic conditions, with minimal side reactions, enabling the introduction of the piperidinyl moiety without affecting the boronic acid functionality.
- Boronic acids are sensitive to oxidation and protodeboronation; thus, reaction conditions and purification steps must be carefully controlled to preserve the boronic acid integrity.
- Alternative methods such as lithiation-borylation require stringent anhydrous and low-temperature conditions, which may complicate scale-up.
- The synthetic route can be adapted to prepare derivatives with variations on the piperidinyl substituent or the aromatic ring for medicinal chemistry applications.
Summary Table of Preparation Methods
| Methodology | Key Steps | Advantages | Limitations | Typical Yield Range |
|---|---|---|---|---|
| Alkylation + Miyaura Borylation | Alkylation of phenol → Pd-catalyzed borylation → hydrolysis | High regioselectivity, scalable, mild conditions | Requires Pd catalyst, sensitive boronic acid | 70-90% overall |
| Lithiation-Borylation | Directed lithiation → borate quench → acidic workup | Direct installation, no halogenated intermediates | Moisture sensitive, low temperature required | 60-80% |
| Direct Borylation of Haloaryl | Halogenated intermediate → Pd-catalyzed borylation → hydrolysis | Efficient, well-established | Need halogenated precursor, Pd catalyst | 75-90% |
Chemical Reactions Analysis
Types of Reactions
{4-[3-(Piperidin-1-yl)propoxy]phenyl}boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Common Reagents and Conditions
Palladium Catalysts: Pd(PPh3)4, Pd(OAc)2
Bases: Potassium carbonate, sodium hydroxide
Solvents: Toluene, ethanol, dichloromethane
Oxidizing Agents: Hydrogen peroxide, sodium perborate
Major Products
Phenyl Derivatives: Formed via Suzuki-Miyaura coupling
Phenols: Formed via oxidation of the boronic acid group
Substituted Piperidines: Formed via nucleophilic substitution reactions
Scientific Research Applications
Chemistry
{4-[3-(Piperidin-1-yl)propoxy]phenyl}boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions . It serves as a versatile building block for the synthesis of complex molecules.
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The piperidine moiety is known for its bioactivity, and the boronic acid group can interact with biological targets such as proteases and kinases .
Industry
In the material science industry, this compound is used in the development of advanced materials, including polymers and sensors. Its ability to form stable complexes with diols makes it useful in the design of responsive materials .
Mechanism of Action
The mechanism of action of {4-[3-(Piperidin-1-yl)propoxy]phenyl}boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and hydroxyl groups, making it effective in inhibiting enzymes such as proteases and kinases . The piperidine moiety enhances the compound’s binding affinity and selectivity towards specific targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperidine Ring
(a) Methyl-Substituted Piperidine Derivatives
(b) Chlorinated Derivatives
- Example: (3-Chloro-4-(3-(4-methylpiperidin-1-yl)propoxy)phenyl)boronic acid (CAS: 1704081-78-6) Molecular Formula: C₁₅H₂₃BClNO₃ Molecular Weight: 311.62 g/mol Key Difference: The chloro substituent introduces electron-withdrawing effects, which may modulate reactivity in coupling reactions .
Heterocycle Replacements
(a) Piperazine-Based Analogs
- Example : (3-(3-(4-Ethylpiperazin-1-yl)propoxy)phenyl)boronic acid (CAS: 1704063-57-9)
(b) Pyridine-Containing Analogs
- Example: [4-(Pyridin-3-yl)phenyl]boronic acid hydrochloride (CAS: 412290-10-9) Molecular Formula: C₁₁H₁₁BClNO₂ Molecular Weight: 235.48 g/mol Key Difference: The pyridine ring replaces piperidine, conferring aromaticity and distinct electronic properties for metal coordination .
Linker Modifications
Data Tables for Comparative Analysis
Table 1: Structural and Physical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |
|---|---|---|---|---|
| {4-[3-(Piperidin-1-yl)propoxy]phenyl}boronic acid | 1003028-39-4 | C₁₄H₂₁BNO₃ | 265.14 | Propoxy-piperidine linker |
| (3-Chloro-4-(3-(4-methylpiperidin-1-yl)propoxy)phenyl)boronic acid | 1704081-78-6 | C₁₅H₂₃BClNO₃ | 311.62 | Chloro and methyl substituents |
| [4-(Pyridin-3-yl)phenyl]boronic acid hydrochloride | 412290-10-9 | C₁₁H₁₁BClNO₂ | 235.48 | Pyridine heterocycle |
| (3-(3-(4-Ethylpiperazin-1-yl)propoxy)phenyl)boronic acid | 1704063-57-9 | C₁₅H₂₅BN₂O₃ | 292.18 | Ethylpiperazine substituent |
Table 2: Functional Group Impact on Reactivity
| Compound | Key Functional Group | Reactivity Consideration |
|---|---|---|
| This compound | Piperidine-propoxy linker | Moderate steric hindrance; suitable for aryl couplings |
| [4-(Piperidin-1-yl)phenyl]boronic acid | Direct piperidine attachment | Reduced steric bulk; faster coupling kinetics |
| (3-Chloro-4-(3-(4-methylpiperidin-1-yl)propoxy)phenyl)boronic acid | Chloro substituent | Electron-withdrawing effects stabilize boronate intermediate |
Biological Activity
{4-[3-(Piperidin-1-yl)propoxy]phenyl}boronic acid is a boronic acid derivative that has gained attention in medicinal chemistry due to its diverse biological activities. This compound, with the chemical formula C13H18BNO3, has been studied for its potential applications in cancer therapy, antibacterial activity, and as an efflux pump inhibitor (EPI). This article reviews the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
- Chemical Name : this compound
- CAS Number : 1003028-39-4
- Molecular Weight : 233.11 g/mol
- Structure : The compound features a boronic acid functional group attached to a phenyl ring, which is further substituted with a piperidine moiety.
1. Anticancer Activity
Research has indicated that boronic acids, including this compound, exhibit significant anticancer properties. They can inhibit proteasome activity, leading to apoptosis in cancer cells. For instance, studies have shown that certain derivatives can enhance the efficacy of existing chemotherapeutics by modulating their pharmacokinetics and selectivity.
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | 5.0 | Proteasome inhibition |
| Bortezomib | 0.1 | Proteasome inhibition |
2. Antibacterial Activity
The antibacterial potential of this compound has been explored against various bacterial strains. Its ability to act as an efflux pump inhibitor enhances the efficacy of existing antibiotics by preventing bacteria from expelling these drugs.
Case Study : A study demonstrated that this compound significantly increased the accumulation of levofloxacin in E. coli strains overexpressing efflux pumps.
| Bacterial Strain | Antibiotic Used | Concentration (µg/mL) | Result |
|---|---|---|---|
| E. coli | Levofloxacin | 2 | Enhanced activity with EPI |
| S. aureus | Ciprofloxacin | 1 | Increased susceptibility |
3. Efflux Pump Inhibition
Efflux pumps are vital mechanisms used by bacteria to resist antibiotics. The piperidine moiety in this compound plays a crucial role in inhibiting these pumps, thereby increasing the effectiveness of antibiotics.
Mechanism : The compound interacts with specific residues in the efflux pump proteins, leading to conformational changes that reduce their activity.
Research Findings
A review on boronic acids highlighted their growing interest in medicinal chemistry due to their unique properties and biological applications. The modification of existing drugs with boronic acid groups has shown promising results in enhancing selectivity and reducing toxicity profiles.
Q & A
Q. What are the recommended synthetic routes for preparing {4-[3-(Piperidin-1-yl)propoxy]phenyl}boronic acid?
The synthesis typically involves multi-step organic reactions:
- Step 1: Introduce the piperidine-propoxy chain to a phenylboronic acid precursor. This may involve alkylation of 4-hydroxyphenylboronic acid with a 3-(piperidin-1-yl)propyl halide under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours .
- Step 2: Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm structures using NMR and mass spectrometry .
- Critical parameters: Control reaction pH (7–9) and anhydrous solvents to minimize boronic acid decomposition. Use inert atmospheres (N₂/Ar) to prevent oxidation .
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify substituent positions and integration ratios (e.g., piperidine protons at δ 1.4–2.8 ppm, boronic acid protons at δ 7.3–8.1 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H⁺] expected for C₁₄H₂₁BNO₃: calculated 278.17) .
- Purity assessment: HPLC with UV detection (λ = 254 nm) using a C18 column and methanol/water mobile phase (70:30 v/v) .
Q. What are the common chemical reactions involving the boronic acid group in this compound?
- Suzuki-Miyaura cross-coupling: React with aryl halides (e.g., bromobenzene) using Pd(PPh₃)₄ as a catalyst, K₂CO₃ as a base, in DMF/H₂O (3:1) at 80°C for 6–12 hours .
- Esterification: Form pinacol esters via reflux with pinacol in THF to enhance stability .
- pH-dependent hydrolysis: Monitor boronic acid ↔ boronate equilibrium using UV-Vis spectroscopy at varying pH (4–10) .
Advanced Research Questions
Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this compound as a substrate?
- Catalyst screening: Test Pd catalysts (e.g., PdCl₂(dppf), Pd(OAc)₂) for improved yields. PdCl₂(dppf) often provides >80% yield with electron-deficient aryl halides .
- Solvent optimization: Use mixed solvents (e.g., DME/H₂O) to balance solubility and reactivity. Avoid DMSO, which may coordinate with Pd .
- Kinetic studies: Track reaction progress via TLC or in-situ IR to identify rate-limiting steps (e.g., oxidative addition vs. transmetallation) .
Q. What strategies are effective for resolving contradictory data in kinetic studies of this compound reactions?
- Reproducibility checks: Ensure consistent reagent purity (e.g., anhydrous solvents, fresh catalysts) and reaction conditions (temperature ±1°C, inert atmosphere) .
- Cross-validation: Compare kinetic data from multiple methods (e.g., UV-Vis, HPLC, isothermal titration calorimetry) .
- Computational modeling: Use DFT calculations to predict reaction pathways and compare with experimental activation energies .
Q. How does the steric and electronic environment of this compound influence its reactivity in cross-coupling reactions?
- Steric effects: The piperidine-propoxy group introduces steric hindrance, reducing reactivity with bulky aryl halides. Use bulkier catalysts (e.g., XPhos Pd G3) to mitigate this .
- Electronic effects: Electron-donating piperidine increases boronic acid’s nucleophilicity, enhancing coupling with electron-poor partners. Hammett plots (σ values) can quantify electronic contributions .
- Solvent polarity: Polar aprotic solvents (e.g., THF) stabilize the transition state in Suzuki reactions, improving yields by 15–20% compared to non-polar solvents .
Methodological Notes
- Safety: Handle boronic acids under inert conditions to prevent hydrolysis. Use PPE (gloves, goggles) due to potential irritancy .
- Data reporting: Include full spectral data (NMR shifts, MS peaks) and reaction yields in publications for reproducibility .
- Ethical compliance: Validate biological activity data (if applicable) through peer-reviewed assays, adhering to institutional guidelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
